molecular formula C21H26O8 B1155124 erythro-Guaiacylglycerol beta-sinapyl ether CAS No. 877875-96-2

erythro-Guaiacylglycerol beta-sinapyl ether

Cat. No. B1155124
CAS RN: 877875-96-2
InChI Key:
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Description

Erythro-Guaiacylglycerol beta-sinapyl ether is a natural product found in Bambusa emeiensis . It is a type of phenylpropanoid.


Synthesis Analysis

The erythro and threo forms of 1- (4-hydroxy-3-methoxyphenyl)-2- (2-methoxyphenoxy)-1,3-propanediol were prepared according to Li et al. (1995). The same method was adopted for the preparation of the threo and erythro forms of 2- (2,6-dimethoxyphenoxy)-1- (4-hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol .


Molecular Structure Analysis

The molecular formula of erythro-Guaiacylglycerol beta-sinapyl ether is C21H26O8 . Its IUPAC name is (1S,2R)-1- (4-hydroxy-3-methoxyphenyl)-2- [4- [ (E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol .


Physical And Chemical Properties Analysis

The molecular weight of erythro-Guaiacylglycerol beta-sinapyl ether is 406.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 10 .

Scientific Research Applications

Antitumor Effects

Erythro-Guaiacylglycerol beta-sinapyl ether has been found to have significant antitumor effects. It has been isolated from Njavara (Oryza sativa L. var. Njavara), a medicinal rice variety of Kerala, India widely used in Ayurveda for the treatment of various diseases . This compound has been shown to induce apoptosis in multiple tumor cells by the mitochondrial pathway . It has been found to be effective against colon adenocarcinoma cell line HCT 116, ovarian cancer cell line SKOV3, and breast cancer cell line MCF-7 .

Role in Ayurvedic Medicine

As mentioned above, erythro-Guaiacylglycerol beta-sinapyl ether is found in Njavara, a medicinal rice variety used in Ayurveda. This suggests that it may play a role in the therapeutic effects of this traditional medicine, which is used for the treatment of rheumatoid arthritis, paralysis, neurodegenerative diseases, and in rejuvenation therapy .

Biosynthesis in Plants

Erythro-Guaiacylglycerol beta-sinapyl ether is a type of 8-O-4’ neolignan, which consists of coniferyl and sinapyl alcohol moieties . It has been studied in the context of the biosynthesis of these compounds in Eucommia ulmoides . The research suggests that there is diastereoselective formation of erythro-Guaiacylglycerol beta-sinapyl ether by cross coupling of coniferyl and sinapyl alcohols .

Potential Cytotoxic Agents

The antitumor effect of erythro-Guaiacylglycerol beta-sinapyl ether suggests its potential role as a cytotoxic agent. Both erythro-Guaiacylglycerol beta-sinapyl ether and its threo isomer have been found to induce apoptosis in cancer cells, making them potential apoptotic agents .

Mechanism of Action

Mode of Action

It’s worth noting that the compound is a part of a larger group of molecules known as flavonolignans, which are known to interact with various biological targets and induce a range of biochemical changes .

Biochemical Pathways

For instance, some flavonolignans have been found to induce apoptosis in tumor cells via the mitochondrial pathway .

Pharmacokinetics

4) and chemical formula (C20H24O7) suggest that it may have certain pharmacokinetic properties common to molecules of similar size and structure .

properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPMSYMHZSFNV-UHDDOPSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-Guaiacylglycerol beta-sinapyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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